Xanthosine

Übersicht

Beschreibung

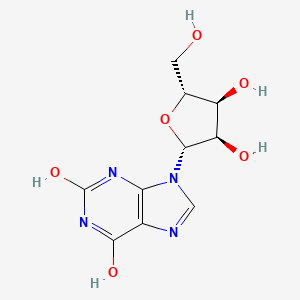

Xanthosin ist ein Nukleosid, das aus der Kombination von Xanthin und Ribose gebildet wird. Es spielt eine entscheidende Rolle bei der Biosynthese von Purinalkaloiden und dient als Vorläufer für Verbindungen wie Theobromin und Koffein . Xanthosin kommt in verschiedenen biologischen Systemen vor und ist an zahlreichen Stoffwechselwegen beteiligt.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Xanthosin kann durch die Desaminierung von Guanosin synthetisiert werden. Dieser Prozess beinhaltet die Verwendung von Deaminase-Enzymen, die Guanosin in Xanthosin umwandeln . Darüber hinaus kann Xanthosin durch die Dephosphorylierung von Xanthosinmonophosphat hergestellt werden .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Xanthosin oft durch biotechnologische Verfahren unter Verwendung mikrobieller Fermentation hergestellt. Spezielle Stämme von Bakterien oder Hefen werden gentechnisch so verändert, dass sie durch die Optimierung der an der Synthese beteiligten Stoffwechselwege eine Überproduktion von Xanthosin erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Xanthosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Xanthosin kann durch Xanthinoxidase zu Xanthin oxidiert werden.

Reduktion: Xanthosin kann unter bestimmten Bedingungen zu Inosin reduziert werden.

Substitution: Xanthosin kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen der Ribose-Rest modifiziert werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Xanthinoxidase in Gegenwart von Sauerstoff.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Nukleophile wie Ammoniak oder Amine.

Hauptsächlich gebildete Produkte:

Oxidation: Xanthin.

Reduktion: Inosin.

Substitution: Verschiedene substituierte Nukleoside, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Metabolic Regulation

Role in Glucose Homeostasis

Recent studies highlight xanthosine's significant impact on glucose metabolism, particularly in the context of Type 2 Diabetes Mellitus (T2DM). Research indicates that this compound mediates hepatic glucose homeostasis by:

- Inhibiting gluconeogenesis : this compound decreases glucose production in hepatocytes through the downregulation of key enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase.

- Activating glycogenesis : It enhances glycogen synthesis by promoting the phosphorylation of glycogen synthase via the AMPK pathway, which is crucial for improving insulin sensitivity and reducing fasting blood glucose levels in diabetic models .

Table 1: Effects of this compound on Hepatic Metabolism

| Parameter | Effect of this compound |

|---|---|

| Gluconeogenesis | Inhibition |

| Glycogen Synthesis | Stimulation |

| Insulin Sensitivity | Improvement |

Agricultural Biotechnology

Enhancement of Milk Production in Livestock

This compound has been investigated for its potential to increase milk production in dairy animals. A study on Beetal goats demonstrated that intramammary infusion of this compound led to:

- Increased mammary stem cell populations : This was associated with enhanced milk production.

- Differential gene expression : Analysis of milk fat globule RNA revealed significant changes in genes related to cell communication and proliferation, suggesting a molecular basis for the observed effects .

Table 2: Impact of this compound on Milk Production

| Parameter | Observation |

|---|---|

| Stem Cell Population | Increased |

| Milk Yield | Enhanced |

| Differential Gene Expression | Significant changes noted |

Cellular Biology

Influence on Stem Cell Dynamics

This compound has been shown to affect stem cell behavior, particularly in promoting symmetrical division over asymmetrical division. This transition is crucial for stem cell proliferation and is regulated through inosine monophosphate dehydrogenase pathways .

Case Study: this compound in Stem Cell Research

A study exploring the effects of this compound on mammary epithelial cells found that treatment led to an increase in stem cell markers and enhanced proliferation rates. The underlying mechanisms involved changes in gene expression related to cell cycle regulation and differentiation pathways.

Neuroprotective Properties

Emerging research suggests that this compound may have neuroprotective effects, particularly under conditions of hypoxia or ischemia. A study indicated that hypothermia during global cerebral ischemia increased levels of adenosine monophosphate and this compound monophosphate, which may help mitigate neuronal death .

Wirkmechanismus

Xanthosine exerts its effects primarily through its role in nucleotide metabolism. It acts as a substrate for various enzymes, including nucleoside hydrolases and deaminases . These enzymes convert this compound into other nucleosides and nucleotides, which are essential for cellular processes such as DNA and RNA synthesis . The molecular targets of this compound include enzymes involved in purine metabolism, such as xanthine oxidase and nucleoside phosphorylases .

Vergleich Mit ähnlichen Verbindungen

Guanosine: Another nucleoside involved in nucleotide metabolism.

Inosine: A nucleoside that can be derived from xanthosine through reduction.

Xanthine: The oxidized form of this compound.

Uniqueness of this compound: this compound is unique due to its dual role as both a precursor and a product in various metabolic pathways. It serves as a key intermediate in the biosynthesis of important purine alkaloids such as caffeine and theobromine . Additionally, its ability to undergo multiple types of chemical reactions makes it a versatile compound in biochemical research .

Biologische Aktivität

Xanthosine is a naturally occurring purine nucleoside with significant biological activity. It has garnered attention in various fields, including microbiology, pharmacology, and molecular biology, due to its unique properties and potential applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects in different organisms, and potential therapeutic uses.

This compound (C₈H₁₀N₄O₄) is a nucleoside composed of the purine base xanthine linked to a ribose sugar. Its structure allows it to participate in various biochemical processes, particularly in nucleotide metabolism and as a substrate for specific enzymes.

- Nucleoside Transport : this compound is transported into cells via specific nucleoside transporters. For instance, in Salmonella enterica, this compound permease (encoded by the xapA gene) facilitates its uptake, which is crucial for growth when this compound is used as the sole carbon source .

-

Enzymatic Reactions : this compound plays a role in several enzymatic pathways:

- It can be phosphorylated by this compound phosphorylase to produce xanthine and ribose-1-phosphate.

- It serves as a substrate for various enzymes involved in purine metabolism, influencing cellular energy levels and signaling pathways.

Microbial Activity

Research indicates that this compound influences microbial growth and metabolism. In Salmonella enterica, mutants lacking functional xapA or xapR genes exhibit poor growth on this compound, demonstrating its importance in microbial ecology and metabolism .

Pain Response

This compound has been shown to induce pain responses when injected intradermally in human subjects. Doses ranging from 5 to 50 μg resulted in pain and flare reactions, indicating its potential role as a signaling molecule in pain pathways .

Therapeutic Potential

This compound's unique pairing properties with unnatural nucleobases make it an attractive candidate for expanding genetic research. Its ability to pair with diaminopyrimidine has been utilized by HIV reverse transcriptase, suggesting its potential in synthetic biology applications aimed at expanding the genetic alphabet .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBORTCNDUKBEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-80-5 | |

| Record name | xanthosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.